molecular formula C9H10Cl2N2OS B4179764 2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B4179764
M. Wt: 265.16 g/mol
InChI Key: CBHNKHJBWUMGJX-UHFFFAOYSA-N
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Description

2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C9H10Cl2N2OS and its molecular weight is 265.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.9890895 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can lead to a variety of downstream effects, depending on the specific compound and its targets.

Pharmacokinetics

The physical and chemical properties of thiazole compounds can influence their pharmacokinetics . For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the compound’s bioavailability and distribution in the body.

Result of Action

Thiazole compounds can have a range of biological effects, depending on their specific targets and mode of action . For example, some thiazole compounds have been shown to have significant analgesic and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of thiazole compounds .

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2OS/c1-5-3-15-7(12-5)13-6(14)8(2)4-9(8,10)11/h3H,4H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHNKHJBWUMGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.